molecular formula CH3CH2CH2CH3<br>C4H10 B089635 Butane CAS No. 106-97-8

Butane

Cat. No. B089635
CAS RN: 106-97-8
M. Wt: 58.12 g/mol
InChI Key: IJDNQMDRQITEOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butane can be synthesized through various chemical processes, including the fermentation of biomass. For instance, the continuous flow synthesis of butane-2,3-diacetal protected derivatives using microreactors shows enhanced yields compared to batch processes, indicating the efficiency of continuous flow methods in butane derivative synthesis (Carter et al., 2010). Additionally, the biotechnological production of 2,3-butanediol, a precursor to butane, utilizes waste and biomass as substrates, showcasing the role of microbial pathways in butane synthesis (Celińska & Grajek, 2009).

Molecular Structure Analysis

The molecular structure of butane is crucial for understanding its physical and chemical properties. Studies using electron momentum spectroscopy and density functional theory (DFT) calculations have explored the conformations and electronic structure of butane. For example, research on n-butane's valence electronic structure and momentum-space electron density distributions provides insights into the molecular orbitals and conformations affecting its chemical behavior (Deleuze et al., 2001).

Chemical Reactions and Properties

Butane's chemical reactions include combustion, halogenation, and dehydrogenation. Its properties, such as flammability, boiling point, and energy content, are directly influenced by its molecular structure. Research on the oxidative dehydrogenation of n-butane using carbon nanotubes as catalysts illustrates the potential for selective chemical transformations, leading to valuable chemical intermediates (Zhang et al., 2008).

Safety And Hazards

Butane is a highly flammable and toxic gas that can cause serious problems when handled improperly. The risks of incorrect butane use can be fatal. Inhalation can result in euphoria, fluctuating blood pressure, temporary memory loss, frostbite, drowsiness, narcosis, asphyxia, cardiac arrhythmia and in severe cases, even death . As a highly flammable and pressurized gas, it’s possible that butane may explode if exposed to heat or used improperly .

Future Directions

US butane production is expected to continue rising through 2022 as crude and natural gas output rebounds to pre-Covid levels . The Butane market size was estimated at over 148.39 million tons in 2020 and the market is estimated to witness a CAGR of over 6%, over the forecast period (2021-2026) .

properties

IUPAC Name

butane
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InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3
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InChI Key

IJDNQMDRQITEOD-UHFFFAOYSA-N
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Canonical SMILES

CCCC
Source PubChem
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Molecular Formula

C4H10, CH3CH2CH2CH3
Record name BUTANE
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Related CAS

36788-85-9, 83602-47-5, 9021-92-5, 9003-29-6, 72317-18-1
Record name Butane, homopolymer
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Record name Butene, tetramer
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DSSTOX Substance ID

DTXSID7024665
Record name Butane
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Molecular Weight

58.12 g/mol
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Physical Description

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.]
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Source EU Food Improvement Agents
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Boiling Point

31.1 °F at 760 mmHg (NTP, 1992), -0.50 °C, -0.5 °C, 31 °F
Record name BUTANE
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Flash Point

-76 °F (NTP, 1992), -60 °C, Gas: -76 °F (-60 °C) (Closed cup), -76 °F, NA (Gas)
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Solubility

61 mg/L at 68 °F (NTP, 1992), In water, 61.2 mg/L at 25 °C, Very soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml at 20 °C: 0.0061, Slight
Record name BUTANE
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.6 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.573 g/cu cm at 25 °C (p>1 atm), Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/, Relative density (water = 1): 0.6, 0.6 at 32 °F, 0.6 (Liquid at 31 °F), 2.11(relative gas density)
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Record name BUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232
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Record name BUTANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0068.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.046 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11
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Record name n-Butane
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992), 1820 mm Hg at 25 °C, Vapor pressure, kPa at 21.1 °C: 213.7, 2.05 atm
Record name BUTANE
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Record name BUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0068.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

...Not infrequently intentional butane inhalation results in high morbidity and mortality. A fatal outcome of butane abuse can be caused by asphyxia, cardiac arrhythmia or trauma. The reported number of cases in which death was the consequence of pure butane inhalation is limited, and in most cases a mixture of propellants was involved. This report covers two cases of sudden death due to the sniffing of a cigarette lighter refill containing butane. Autopsy was followed by toxicological, pathohistological and immunohistochemical analysis. Butane gas was confirmed in samples of blood, urine, brain and lungs... Histology showed almost identical changes in the lungs and heart in both cases. The morphology of heart damage on standard H/E stains was of special interest because it displayed all the characteristics of chronic and acute myocardial hypoxia found in the absence of atherosclerotic heart disease. In order to confirm early cardiac death caused by asphyxia due to butane inhalation a panel of immunohistochemical agents was used...
Record name n-Butane
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Product Name

Butane

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F]

CAS RN

106-97-8
Record name BUTANE
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Record name Butane
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Record name Butane [NF]
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Record name Butane
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Record name Butane
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Record name Butane
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Record name Butane
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Record name BUTANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Butane
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Record name BUTANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232
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Record name BUTANE
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Record name Butane
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-217.1 °F (NTP, 1992), -138.3 °C, -138 °C, -217 °F
Record name BUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5668
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name n-Butane
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944
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Record name BUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232
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Explanation Creative Commons CC BY 4.0
Record name BUTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/49
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butane
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URL https://www.cdc.gov/niosh/npg/npgd0068.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
Quantity
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oxidise n-butane
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
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63 g
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Synthesis routes and methods IV

Procedure details

A solution of (1R,2S)—PNE (18.1%-w/w, 171.6 g, 151 mmol) in a THF/toluene mixture (9:1-w/w) was charged in a vessel and cooled to 17° C. A solution of diethylzinc in toluene (29%-w/w, 52.0 g, 122 mmol) was added at 15 to 20° C. and the mixture was aged at said temperature for 30 min. Ethane (approx. 1 equivalent in respect to diethylzinc) was formed during the diethylzinc addition and partially released from the reaction mixture. The ethane release is observed with a delay with respect to the diethylzinc addition, since ethane is first dissolved in the reaction solution and then released to the gas phase. According to 1H-NMR analysis some ethane remained dissolved in the reaction mixture. A solution of cyclopropylacetylene in toluene (70%-w/w, 57.0 g, 600 mmol) was added at 15 to 20° C. and the resulting mixture was aged at 20° C. for 1 h. During the addition of cyclopropylacetylene additional ethane (approx. 1 equivalent in respect to diethylzinc) was formed and released to the gas phase. A solution of butyllithium (BuLi) in toluene (157.6 g, 2.92 mol/kg, 460 mmol) and a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (SD570, 40.1%-w/w, 278.0 g, 500 mmol) in THF/toluene (1:1-w/w) were added in parallel to the reaction mixture at 20° C. within 180 min. The addition of BuLi was started 10 min in advance of the SD570 addition. Butane was formed during BuLi addition. However, most of the butane remained dissolved in the reaction mixture and only weak gas formation was observed. The course of reaction can be followed online, for example by calorimetric measurements or by “React IR” also called “in-situ FTIR”. After complete addition of SD570 the reaction mixture was stirred for 30 min at 20° C., then heated to 30° C. over a period of 60 min and aged for 6 h at 30° C. The reaction mixture was stirred at 0° C. overnight, diluted with toluene (218 g) at 20° C. and quenched by addition of aqueous citric acid (1 M, 375 g). After stirring for 15 min the phases were separated and the aqueous phase was discarded. The organic phase was successively washed with water (76 g), aqueous NaHCO3 solution (5%-w/w, 200 g), and again water (100 g). The organic phase was partially concentrated, then diluted with toluene (250 g), again partially concentrated and diluted with toluene (976 g residue). The enantiomeric purity (ep) of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (SD573) in the crude product was approx. 96 to 97% according to Method B. Although not belonging to the preparation process, described is also a process to transfer the product in a more stable form as a methanesulfonic acid salt. The residue was diluted with isopropyl alcohol (126.6 g). Then methanesulfonic acid (43.3 g) was added over a period of 30 min at 30° C. Seeding crystals (between 1 and 10 mg) were added and the mixture aged for 30 min at 30° C. A second portion of methanesulfonic acid (26.5 g) was added over a period of 60 min at 30° C. The resulting solution was aged for 30 min at 30° C. and later cooled to 5° C. over a period of 60 min. After further aging at 5° C. for 30 min, the product was filtered and washed with cold toluene/isopropyl alcohol (10:1-w/w, 262 g) at 5° C. The wet methanesulfonic acid salt of SD573 ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol mesylate (2:3 mol/mol, SD573-MSA, compound of formula II, wherein R1 is trifluoromethyl, R2 is 2-cyclopropyl-ethynyl, R8 is 5-chloro, R9 is hydrogen and R10 is hydrogen) was dried in vacuo at 40° C. to obtain 188.3 g (432 mmol, 86.5% yield). SD573-MSA was obtained with a purity of 99.9% and 99.7% ep, according to Method A.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Butane
Reactant of Route 2
Butane
Reactant of Route 3
Butane
Reactant of Route 4
Butane
Reactant of Route 5
Butane
Reactant of Route 6
Butane

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